Methylergonovine maleate
Overview
Description
Mechanism of Action
Target of Action
Methylergonovine maleate, also known as Methylergometrine maleate, primarily targets the smooth muscle of the uterus . It acts through binding and the resultant antagonism of the dopamine D1 receptor .
Mode of Action
This compound acts directly on the uterine smooth muscle, increasing the tone, rate, and amplitude of rhythmic contractions . This interaction induces a rapid and sustained tetanic uterotonic effect .
Biochemical Pathways
The compound’s action affects several biochemical pathways, including the Calcium signaling pathway , cGMP-PKG signaling pathway , Neuroactive ligand-receptor interaction , and Vascular smooth muscle contraction .
Pharmacokinetics
This compound exhibits rapid absorption with a bioavailability of about 60% after oral administration . During delivery, with intramuscular injection, bioavailability increases to 78% . The compound is rapidly distributed from plasma to peripheral tissues within 2-3 minutes or less . The plasma level decline is biphasic with a mean elimination half-life of 3.39 hours (range: 1.5 to 12.7 hours) . Ergot alkaloids, like this compound, are mostly eliminated by hepatic metabolism and excretion .
Result of Action
The action of this compound results in a rapid and sustained tetanic uterotonic effect . This effect shortens the third stage of labor and reduces blood loss .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, anesthetics like halothan and methoxyfluran may reduce the oxytocic potency of this compound . Additionally, it’s worth noting that the compound is contraindicated in patients with hypertension and pre-eclampsia .
Biochemical Analysis
Biochemical Properties
Methylergonovine maleate acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions . It is an ergot alkaloid that interacts with serotonergic, dopaminergic, and α-adrenergic systems . The compound’s interaction with these systems is likely due to its partial agonist or antagonist activity at adrenergic, dopaminergic, and tryptaminergic receptors .
Cellular Effects
In terms of cellular effects, this compound’s primary action is on the smooth muscle cells of the uterus . By increasing the tone, rate, and amplitude of uterine contractions, it helps control bleeding after childbirth .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding and antagonism of the dopamine D1 receptor . This interaction leads to increased uterine contractions .
Temporal Effects in Laboratory Settings
Pharmacokinetic studies have shown that this compound is rapidly distributed from plasma to peripheral tissues within 2-3 minutes or less . The bioavailability after oral administration was reported to be about 60% with no accumulation after repeated doses . The plasma level decline was biphasic with a mean elimination half-life of 3.39 hours .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. It is known that the compound is used in veterinary medicine to control postpartum uterine hemorrhage . The dosage regimens for cows and mares are up to 5 mg per animal .
Metabolic Pathways
This compound is mostly eliminated by hepatic metabolism and excretion . The decrease in bioavailability following oral administration is probably a result of first-pass metabolism in the liver .
Transport and Distribution
After administration, this compound is rapidly distributed from plasma to peripheral tissues . The volume of distribution of this compound was calculated to be 56.1 ± 17.0 liters .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with receptors on the cell surface or within the cytoplasm of smooth muscle cells in the uterus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylergometrine is synthesized from ergometrine, an ergot alkaloid. The synthesis involves the addition of a methyl group to the nitrogen atom of the ergometrine molecule. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of methylergometrine involves the semi-synthetic derivation from natural ergot alkaloids. The process includes the extraction of ergometrine from the ergot fungus, followed by methylation to produce methylergometrine. The production process is designed to ensure high purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Methylergometrine undergoes various chemical reactions, including:
Oxidation: Methylergometrine can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert methylergometrine to its reduced forms.
Substitution: Methylergometrine can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl halides under basic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced forms of methylergometrine, and various substituted derivatives .
Scientific Research Applications
Methylergometrine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of ergot alkaloids and their derivatives.
Biology: Investigated for its effects on smooth muscle contraction and neurotransmitter release.
Medicine: Extensively used in obstetrics to manage postpartum hemorrhage and in neurology for migraine treatment.
Industry: Utilized in the pharmaceutical industry for the production of oxytocic agents.
Comparison with Similar Compounds
Ergometrine: Similar in structure but lacks the additional methyl group.
Lysergic acid diethylamide (LSD): Shares the ergoline backbone but has different pharmacological effects.
Ergine: Another ergot alkaloid with similar structural features.
Uniqueness: Methylergometrine’s unique feature is its potent uterotonic activity, making it highly effective in managing postpartum hemorrhage. Its ability to induce sustained uterine contractions distinguishes it from other ergot alkaloids .
Properties
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBRKDKAWYKMIV-QWQRMKEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904978 | |
Record name | Methylergonovine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methylergonovine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L | |
Record name | Methylergometrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00353 | |
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Record name | METHYLERGONOVINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylergonovine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Methylergometrine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss., Methylergonovine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss., Ergonovine maleate and methylergonovine maleate are pharmacologically similar. Both drugs directly stimulate contractions of uterine and vascular smooth muscle. Following administration of usual therapeutic doses of ergonovine or methylergonovine, intense contractions of the uterus are produced and are usually followed by periods of relaxation. Larger doses of the drugs, however, produce sustained, forceful contractions followed by only short or no periods of relaxation. The drugs increase the amplitude and frequency of uterine contractions and uterine tone which in turn impede uterine blood flow. Ergonovine and methylergonovine also increase contractions of the cervix., Ergonovine and methylergonovine produce vasoconstriction, mainly of capacitance vessels; increased central venous pressure, elevated blood pressure, and, rarely, peripheral ischemia and gangrene may result. Methylergonovine reportedly may interfere with prolactin secretion, but this effect has not been definitely established., Ergot alkaloids are antagonists of actions of 5-hydroxytryptamine and of certain metabolic actions of catecholamines. /Ergot alkaloids/ | |
Record name | Methylergometrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00353 | |
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Record name | METHYLERGONOVINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms from methanol, acetone, Shiny crystals from benzene | |
CAS No. |
113-42-8 | |
Record name | Methylergometrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylergometrine [INN:BAN] | |
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Record name | Methylergometrine | |
Source | DrugBank | |
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Record name | Methylergometrine | |
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Record name | METHYLERGONOVINE | |
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Record name | METHYLERGONOVINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
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Record name | Methylergonovine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 °C with some decomposition, 172 °C | |
Record name | Methylergometrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00353 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHYLERGONOVINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylergonovine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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